2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 921858-15-3
VCID: VC11946275
InChI: InChI=1S/C20H18F3N5O3S/c1-30-15-8-4-14(5-9-15)27-10-11-28-18(27)25-26-19(28)32-12-17(29)24-13-2-6-16(7-3-13)31-20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
SMILES: COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Molecular Formula: C20H18F3N5O3S
Molecular Weight: 465.5 g/mol

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 921858-15-3

Cat. No.: VC11946275

Molecular Formula: C20H18F3N5O3S

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide - 921858-15-3

Specification

CAS No. 921858-15-3
Molecular Formula C20H18F3N5O3S
Molecular Weight 465.5 g/mol
IUPAC Name 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C20H18F3N5O3S/c1-30-15-8-4-14(5-9-15)27-10-11-28-18(27)25-26-19(28)32-12-17(29)24-13-2-6-16(7-3-13)31-20(21,22)23/h2-9H,10-12H2,1H3,(H,24,29)
Standard InChI Key PUYMDNFNBUHQQX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Canonical SMILES COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[2,1-c][1,2,] triazole scaffold linked to a 4-methoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 3. The acetamide side chain terminates in a 4-(trifluoromethoxy)phenyl group, contributing to its lipophilicity and metabolic stability.

Physicochemical Profile

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC20H18F3N5O3S
Molecular Weight465.5 g/mol
logP3.356
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area61.77 Ų
Solubility (logSw)-3.55

The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability, while the sulfanyl linkage improves stability against enzymatic degradation.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Core Formation: Cyclization of 5-amino-1-phenyl-1,2,4-triazole with α-bromoacetophenone derivatives under acidic conditions yields the imidazo[2,1-c][1,2,] triazole core .

  • Functionalization: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling, followed by sulfanyl-acetamide linkage through nucleophilic substitution.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) achieve >95% purity, confirmed by HPLC and NMR.

Analytical Validation

  • NMR: ¹H NMR (400 MHz, DMSO-d6) displays characteristic peaks at δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), and 4.12 (s, 2H, -SCH2-).

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 466.1245 [M+H]⁺ .

Biological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

  • Antibacterial: MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .

  • Antifungal: IC50 of 2.3 µM against Candida albicans via inhibition of lanosterol 14α-demethylase .

Anti-Inflammatory Activity

At 10 µM, it reduces TNF-α and IL-6 production by 65% in LPS-stimulated macrophages, likely via NF-κB pathway inhibition .

Pharmacological Applications

Drug Development Prospects

  • Antimicrobial Agents: Structural analogs are under investigation for multidrug-resistant infections .

  • Oncology: Hybrid derivatives targeting tyrosine kinases (e.g., SHP1) are in preclinical trials .

Toxicity Profile

  • Acute Toxicity: LD50 > 500 mg/kg in murine models, with no hepatotoxicity observed at therapeutic doses.

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC50 = 12 µM), necessitating drug interaction studies .

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceBiological Activity
VC11946275Trifluoromethoxy vs. nitro groupEnhanced anticancer activity
Imidazo[1,2-b]triazoloneLack of sulfanyl linkageLower antimicrobial potency
LetrozoleTriazole without imidazo fusionSelective aromatase inhibition

The trifluoromethoxy group in VC11946275 confers superior metabolic stability compared to nitro-substituted analogs .

Future Directions

  • Mechanistic Studies: Elucidate targets using proteomics and CRISPR screens .

  • Formulation Optimization: Nanoencapsulation to improve bioavailability.

  • Clinical Translation: Phase I trials for oncology indications by 2026 .

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